2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt is a complex organic compound with the molecular formula C16H10ClN2Na2O11PS2This compound is characterized by its red color in neutral and acidic solutions, and purple color in alkaline solutions . It is widely used as a reagent in various chemical analyses and industrial applications.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt typically involves several steps:
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Reaction with Naphthalic Anhydride: Aniline reacts with naphthalic anhydride to form 4-aminonaphthalene.
Diazotization: 4-aminonaphthalene undergoes diazotization to form 4-nitronaphthalene.
Reduction: 4-nitronaphthalene is reduced to 4-aminonaphthalene.
Sulfonation: 4-aminonaphthalene reacts with sulfuric acid to form the final product.
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt undergoes various chemical reactions:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and reducing agents like sodium sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Biology: It is used in the detection and quantification of metal ions in biological samples.
Medicine: It is used in diagnostic assays and as a staining agent in histology.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt involves its ability to form complexes with metal ions. The compound binds to metal ions through its sulfonic acid and hydroxyl groups, forming stable complexes that can be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Similar compounds to 2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt include:
2,7-Naphthalenedisulfonic acid disodium salt: Used in similar applications but lacks the azo and phosphono groups.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Used as an intermediate in dye production.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Used in the synthesis of various organic compounds .
The uniqueness of this compound lies in its ability to form highly stable complexes with metal ions, making it particularly useful in analytical chemistry and industrial applications.
Properties
Molecular Formula |
C16H12ClN2NaO11PS2 |
---|---|
Molecular Weight |
561.8 g/mol |
InChI |
InChI=1S/C16H12ClN2O11PS2.Na/c17-8-1-2-10(12(5-8)31(22,23)24)18-19-15-13(33(28,29)30)4-7-3-9(32(25,26)27)6-11(20)14(7)16(15)21;/h1-6,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30); |
InChI Key |
IMVPMBMRGHMOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
Origin of Product |
United States |
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